molecular formula C10H21ClO4S B13631170 2-(2-(3,3-Dimethylbutoxy)ethoxy)ethane-1-sulfonyl chloride

2-(2-(3,3-Dimethylbutoxy)ethoxy)ethane-1-sulfonyl chloride

Katalognummer: B13631170
Molekulargewicht: 272.79 g/mol
InChI-Schlüssel: RJBMUABZBVHCHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(3,3-Dimethylbutoxy)ethoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C10H21ClO4S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. The compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both academic research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(3,3-Dimethylbutoxy)ethoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(2-(3,3-Dimethylbutoxy)ethoxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:

2-(2-(3,3-Dimethylbutoxy)ethoxy)ethanol+Chlorosulfonic acid2-(2-(3,3-Dimethylbutoxy)ethoxy)ethane-1-sulfonyl chloride+HCl+H2O\text{2-(2-(3,3-Dimethylbutoxy)ethoxy)ethanol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} + \text{H}_2\text{O} 2-(2-(3,3-Dimethylbutoxy)ethoxy)ethanol+Chlorosulfonic acid→2-(2-(3,3-Dimethylbutoxy)ethoxy)ethane-1-sulfonyl chloride+HCl+H2​O

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.

Types of Reactions:

    Substitution Reactions: The sulfonyl chloride group in this compound is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed.

    Reduction: Lithium aluminum hydride is used as a reducing agent in anhydrous conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Major Products Formed:

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

    Sulfonic Acids: Formed by oxidation.

Wissenschaftliche Forschungsanwendungen

2-(2-(3,3-Dimethylbutoxy)ethoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.

Wirkmechanismus

The mechanism of action of 2-(2-(3,3-Dimethylbutoxy)ethoxy)ethane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the modification of target molecules. In biological systems, this reactivity can be harnessed to inhibit enzyme activity or modulate receptor function by covalently modifying specific amino acid residues.

Vergleich Mit ähnlichen Verbindungen

    Methanesulfonyl chloride: A simpler sulfonyl chloride with similar reactivity but a smaller molecular structure.

    Benzenesulfonyl chloride: An aromatic sulfonyl chloride with different electronic properties due to the presence of a benzene ring.

    Tosyl chloride (p-toluenesulfonyl chloride): A commonly used sulfonyl chloride with a toluene group, often used in organic synthesis for the protection of hydroxyl groups.

Uniqueness: 2-(2-(3,3-Dimethylbutoxy)ethoxy)ethane-1-sulfonyl chloride is unique due to its branched alkyl chain, which can impart different steric and electronic properties compared to simpler sulfonyl chlorides. This can influence its reactivity and the properties of the products formed from its reactions.

Eigenschaften

Molekularformel

C10H21ClO4S

Molekulargewicht

272.79 g/mol

IUPAC-Name

2-[2-(3,3-dimethylbutoxy)ethoxy]ethanesulfonyl chloride

InChI

InChI=1S/C10H21ClO4S/c1-10(2,3)4-5-14-6-7-15-8-9-16(11,12)13/h4-9H2,1-3H3

InChI-Schlüssel

RJBMUABZBVHCHP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)CCOCCOCCS(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.